molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea

Cat. No. B2861056
CAS RN: 320420-60-8
M. Wt: 329.3
InChI Key: SPXHZKMEELELFR-UHFFFAOYSA-N
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Description

“N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-phenylurea” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a methyl group . The compound also includes a phenylurea group and a 2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group (-CF3) is a key component, which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The exact molecular weight and other structural details of the compound could not be found in the available resources.

Scientific Research Applications

Hypervalent Iodine Promoted Oxidative C–H Functionalization

The synthesis of biologically potent compounds via metal-free approaches using hypervalent iodine showcases a method to functionalize heteroaryl-thioureas, demonstrating the utility of these compounds in organic synthesis and potentially leading to applications in drug discovery and development (Mariappan et al., 2016).

Herbicidal Activities of Acyl Thiourea Derivatives

Acyl thiourea derivatives have been synthesized and shown to possess significant herbicidal activities. This indicates potential applications in agricultural chemistry, where such compounds could be developed as new herbicides to control weed growth (Liang Fu-b, 2014).

CO2 Gas Sensor Development

Ethynylated-thiourea derivatives have been employed as sensing layers for the detection of carbon dioxide (CO2) gas, demonstrating the potential of thiourea derivatives in environmental monitoring and the development of sensory technologies (Daud et al., 2019).

Novel Tetrazole Liquid Crystals

The synthesis and characterization of new tetrazole derivatives with potential applications in the field of liquid crystals indicate the role of thiourea and related compounds in the development of advanced materials for electronic and photonic devices (Muhammad Tariq et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide an accurate assessment of its safety and hazards .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of thiazole , which is often used in the synthesis of pesticides, fungicides, and other bioactive molecules . Therefore, it is likely that this compound interacts with biological targets that are relevant to these applications.

Mode of Action

Given its structural similarity to other thiazole derivatives used in pesticide and fungicide synthesis , it can be inferred that it may interact with its targets in a similar manner. This could involve binding to specific enzymes or receptors, inhibiting their function, and leading to the death of pests or fungi.

Biochemical Pathways

Based on its potential use in pesticide and fungicide synthesis , it can be inferred that it may affect pathways related to the survival and reproduction of pests or fungi.

Result of Action

Given its potential use in pesticide and fungicide synthesis , it can be inferred that its action would result in the death of pests or fungi.

properties

IUPAC Name

2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXHZKMEELELFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea

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